(+)-Gallocatechin
(+)-Gallocatechin
Gallocatechin is a catechin that is a flavan substituted by hydroxy groups at positions 3, 3', 4', 5, 5' and 7 (the trans isomer). It is isolated from Acacia mearnsii. It has a role as a metabolite. It is a catechin and a flavan-3,3',4',5,5',7-hexol.
(+)-Gallocatechin is a natural product found in Camellia sinensis, Quercus acutissima, and other organisms with data available.
See also: Cianidanol (subclass of); Crofelemer (monomer of); Green tea leaf (part of).
(+)-Gallocatechin is a natural product found in Camellia sinensis, Quercus acutissima, and other organisms with data available.
See also: Cianidanol (subclass of); Crofelemer (monomer of); Green tea leaf (part of).
Brand Name:
Vulcanchem
CAS No.:
1617-55-6
VCID:
VC21218163
InChI:
InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m0/s1
SMILES:
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O
Molecular Formula:
C15H14O7
Molecular Weight:
306.27 g/mol
(+)-Gallocatechin
CAS No.: 1617-55-6
Cat. No.: VC21218163
Molecular Formula: C15H14O7
Molecular Weight: 306.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Gallocatechin is a catechin that is a flavan substituted by hydroxy groups at positions 3, 3', 4', 5, 5' and 7 (the trans isomer). It is isolated from Acacia mearnsii. It has a role as a metabolite. It is a catechin and a flavan-3,3',4',5,5',7-hexol. (+)-Gallocatechin is a natural product found in Camellia sinensis, Quercus acutissima, and other organisms with data available. See also: Cianidanol (subclass of); Crofelemer (monomer of); Green tea leaf (part of). |
|---|---|
| CAS No. | 1617-55-6 |
| Molecular Formula | C15H14O7 |
| Molecular Weight | 306.27 g/mol |
| IUPAC Name | (2R,3S)-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol |
| Standard InChI | InChI=1S/C15H14O7/c16-7-3-9(17)8-5-12(20)15(22-13(8)4-7)6-1-10(18)14(21)11(19)2-6/h1-4,12,15-21H,5H2/t12-,15+/m0/s1 |
| Standard InChI Key | XMOCLSLCDHWDHP-SWLSCSKDSA-N |
| Isomeric SMILES | C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O |
| SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O |
| Canonical SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)O |
| Melting Point | 189 - 191 °C |
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